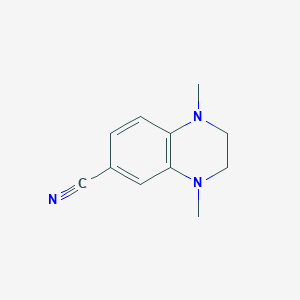

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3/c1-13-5-6-14(2)11-7-9(8-12)3-4-10(11)13/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBANRNWRIHAGBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C2=C1C=CC(=C2)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10640198 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857283-87-5 | |

| Record name | 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10640198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Starting Materials and Key Intermediates

1,2-Diaminobenzene Derivatives: The diamine serves as the fundamental building block for the quinoxaline ring system.

Nitrile-Containing Reagents: Introduction of the carbonitrile group at the 6-position can be achieved by using cyanide sources or nitrile-functionalized precursors during or after ring formation.

Methylation Agents: Methyl groups at the 1 and 4 positions are typically introduced via alkylation reactions on the nitrogen atoms or by using methyl-substituted starting materials.

Representative Synthetic Route

A plausible synthetic pathway involves:

Condensation of 1,2-Diaminobenzene with a suitable dicarbonyl compound to form a quinoxaline intermediate.

Selective reduction of the quinoxaline to the tetrahydroquinoxaline core, often using catalytic hydrogenation or chemical reductants.

Introduction of methyl groups at the 1 and 4 positions via methylation using methyl iodide or dimethyl sulfate under basic conditions.

Installation of the carbonitrile group at the 6-position by nucleophilic substitution or via a cyanation reaction using reagents like copper(I) cyanide or other cyanide sources.

Purification and characterization of the final product by recrystallization and spectroscopic methods.

Catalytic and Green Chemistry Approaches

Recent advances emphasize environmentally friendly and efficient synthesis:

Oxovanadium(V)-Porphyrin Catalyzed Synthesis: Using oxovanadium(V)-[5,10,15,20-tetrakis(pyridinium)-porphyrinato]-tetra(tricyanomethanide) as a catalyst under solvent-free conditions at 100°C has been shown to efficiently produce carbonitrile-substituted tetrahydroquinoline derivatives with good yields and recyclability.

Microwave-Assisted Synthesis: Microwave irradiation can accelerate cyclization reactions of diamines and oxalic acid derivatives, providing rapid access to quinoxaline cores with high yields and purity.

Data Table: Comparative Summary of Preparation Methods

Detailed Research Findings and Notes

Domino and cascade reactions are favored for their efficiency in building complex tetrahydroquinoxaline systems in a single flask, reducing purification steps and waste.

Methylation at the 1 and 4 positions can be achieved post-cyclization to avoid side reactions during ring formation.

The carbonitrile group at the 6-position can be introduced by direct cyanation of halogenated intermediates or by using nitrile-containing precursors during initial condensation steps.

The use of oxovanadium(V)-porphyrin catalysts represents a significant advancement, combining high catalytic activity with environmental sustainability, enabling solvent-free synthesis with catalyst recyclability.

Microwave-assisted methods drastically reduce reaction times and improve yields, making them attractive for rapid synthesis of quinoxaline derivatives.

Analyse Chemischer Reaktionen

Synthetic Pathways and Functional Group Reactivity

The compound is synthesized via dual nucleophilic aromatic substitution (SNAr) reactions using activated ortho-halonitrobenzene precursors under one-pot conditions . Key functional transformations include:

Cyano Group Reactivity

The nitrile (-CN) group participates in:

-

Knoevenagel Condensation : Reacts with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) in the presence of oxovanadium(V)-porphyrin catalysts to form intermediates for triazolopyrimidines .

-

Cooperative Anomeric-Based Oxidation : Converts to triazolo[1,5-a]pyrimidine derivatives under solvent-free conditions at 100°C .

Tetrahydroquinoxaline Core Modifications

The saturated bicyclic structure undergoes:

-

Oxidative Aromatization : Transforms into quinoxaline derivatives under catalytic conditions, though specific oxidizing agents are not detailed in accessible studies .

-

Reductive Functionalization : Hydrogenation or borohydride-based reduction can modify the ring saturation, but experimental protocols require further validation .

Reaction with 3-Amino-1,2,4-Triazole and Malononitrile

Recyclability of Catalytic System

The [(VO)TPP][(TCM)₄] catalyst retains efficacy over six cycles, with yields declining from 85% to 70% .

Derivatization for Bioactive Compounds

The compound’s sulfonamide derivatives (e.g., 1,4-dimethyl-2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide) are synthesized via nucleophilic substitution with amines :

| Amine Reactant | Product | Application |

|---|---|---|

| 2-Aminothiazole | Sulfonamide 6a | DPP-4 inhibition |

| 4-Fluoroaniline | Sulfonamide 6d | Antidiabetic candidate |

Key Reaction Conditions and Outcomes

Wissenschaftliche Forschungsanwendungen

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile is a chemical compound with the molecular formula and a molecular weight of 187.246 g/mol . It is also known by its IUPAC name, 1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile .

Chemical Identifiers:

- CAS Number: 857283-87-5

- MDL Number: MFCD09702356

- InChI Key: NBANRNWRIHAGBJ-UHFFFAOYSA-N

- PubChem CID: 24229481

- SMILES: CN1CCN(C2=C1C=CC(=C2)C#N)C

Safety and Hazards:

- Signal Word: Warning

- Hazard Statements: Harmful in contact with skin, harmful if swallowed, and causes skin irritation .

While the search results do not provide specific applications of this compound, they do offer contexts in which similar compounds and structural motifs are used:

1. Pharmacophore Modeling and Drug Design:

- Tetrahydroquinoxaline derivatives are relevant in pharmacophore modeling for identifying essential structural features for biological activity .

- Pharmacophore hypotheses represent the 3D arrangement of molecular features necessary for activity and can be used in conjunction with 3D-QSAR (Quantitative Structure-Activity Relationship) models for drug discovery .

- These models help identify novel scaffolds that can be experimentally validated for future drug molecule design .

2. Histone Deacetylase (HDAC) Inhibitors:

- Compounds containing similar structural features are explored as Histone Deacetylase (HDAC) inhibitors for anticancer activity .

- Pharmacophore modeling, 3D-QSAR, and molecular docking are used to reveal structural and chemical features essential for the development of HDAC inhibitors .

3. Building Blocks in Chemical Synthesis:

4. Potential Ebola Virus Treatment:

- Pharmacophoric models and 3D-QSAR models have been developed from compounds reported as potent inhibitors of the Ebola virus, suggesting the potential use of related compounds in antiviral drug design .

5. Probing Acid Sites in Solid Catalysts:

- Pyridine UV-Vis spectroscopy, which can be used to study the acidic properties of solid catalysts, may be applicable to изучать compounds containing nitrogen heterocycles such as tetrahydroquinoxaline .

6. Use in Chemical Compounds:

Wirkmechanismus

The mechanism of action of 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile involves its interaction with specific molecular targets. For instance, as a DPP-4 inhibitor, it binds to the active site of the enzyme, preventing the breakdown of incretin hormones. This leads to increased insulin secretion and decreased blood glucose levels . The compound’s interactions with other molecular targets and pathways are subjects of ongoing research .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The following table summarizes key structural analogs and their distinguishing features:

| Compound Name | CAS Number | Core Structure | Substituents | Key Functional Groups |

|---|---|---|---|---|

| 1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (Target) | 857283-87-5 | Tetrahydroquinoxaline | 1,4-Dimethyl; 6-carbonitrile | Carbonitrile, Methyl |

| 2-Oxo-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile | 221290-03-5 | Tetrahydroquinoxaline | 2-Oxo; 6-carbonitrile | Carbonitrile, Ketone |

| Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d) | Not Provided | Tetrahydroisoquinoline | 6,7-Dimethoxy; 1-Methyl; 2-ethyl carboxylate | Methoxy, Ester, Methyl |

| 6-Hydroxy-1,4-dimethyl-5-(morpholinomethyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | Not Provided | Dihydropyridine | 6-Hydroxy; 1,4-Dimethyl; 5-Morpholinomethyl; 2-Oxo; 3-carbonitrile | Hydroxy, Morpholinomethyl, Oxo, Carbonitrile |

Key Observations :

- The target compound is distinguished by its tetrahydroquinoxaline core and methyl/carbonitrile substituents.

- Compound 6d (tetrahydroisoquinoline derivative) incorporates methoxy and ester groups, enhancing solubility and modifying reactivity .

- The pyridine-based analog in introduces a morpholinomethyl group, which may improve aqueous solubility due to the oxygen-rich morpholine moiety .

Physical and Chemical Properties

Analysis :

- The carbonitrile group in the target compound enhances electrophilicity, making it reactive toward nucleophiles (e.g., amines, thiols).

- Compound 6d ’s ester and methoxy groups enable diverse derivatization pathways, such as hydrolysis or alkylation, which are absent in the target compound .

Biologische Aktivität

1,4-Dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile (CAS: 857283-87-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

- Molecular Formula : C11H13N3

- Molecular Weight : 187.246 g/mol

- IUPAC Name : 1,4-dimethyl-2,3-dihydroquinoxaline-6-carbonitrile

- Purity : 97% .

Anticancer Properties

This compound has been evaluated for its anticancer effects. A study demonstrated that related quinoxaline derivatives exhibited potent antiproliferative activity against various cancer cell lines, including HeLa and K562 cells. The most active compound in the series showed an IC50 value of 0.126 μM against HeLa cells and 0.071 μM against SMMC-7721 cells, indicating strong potential as an antitumor agent .

The mechanism underlying the anticancer activity involves the inhibition of tubulin polymerization. The compound induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells . This suggests that compounds like this compound may serve as effective agents targeting microtubule dynamics.

Antimicrobial Activity

Quinoxaline derivatives have shown promise as antimicrobial agents. Although direct studies on this compound are scarce, related compounds have demonstrated efficacy against various bacterial strains and even some fungi. This positions quinoxaline derivatives as potential candidates for further development in treating infections .

Table of Biological Activities

Notable Research Findings

A study published in MDPI highlighted that quinoxalines can target various biological pathways involved in cancer proliferation and survival mechanisms. This includes their role as tubulin inhibitors and their ability to induce apoptosis through different signaling pathways . Such findings underscore the therapeutic potential of this class of compounds.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-carbonitrile derivatives?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using 1,4-dimethyl-1,2,3,4-tetrahydroquinoxaline-6-sulfonamide as a precursor. Substituents (e.g., fluorophenyl, bromophenyl) are introduced via coupling reactions under reflux conditions in aprotic solvents (e.g., DMF or THF) with yields ranging from 72% to 85% . Optimization of reaction time and temperature is critical to minimize byproducts.

Q. How should spectroscopic characterization (NMR, IR, MS) be conducted to confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include aromatic protons (δ 6.3–6.5 ppm), methyl groups (δ 1.1–1.2 ppm for CH₃), and nitrile carbons (δ ~115 ppm). Splitting patterns in ¹H NMR help distinguish axial/equatorial methyl groups .

- IR : Confirm nitrile (C≡N) stretch at ~2200–2250 cm⁻¹ and aromatic C-H stretches near 3000–3100 cm⁻¹ .

- HRMS : Molecular ion peaks (e.g., [M+H]⁺ at m/z 174.1026) validate molecular weight and fragmentation patterns .

Q. What purity validation methods are recommended for this compound?

- Methodological Answer : Elemental analysis (C, H, N) is essential, but minor deviations (<0.5%) may arise due to hygroscopicity or solvent residues. Cross-validate with HPLC (C18 column, acetonitrile/water mobile phase) to ensure >95% purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of substituents on the quinoxaline core?

- Methodological Answer :

- Substituent Variation : Introduce electron-withdrawing (e.g., -NO₂, -CN) or donating groups (e.g., -OCH₃) at positions 2 and 3 to modulate electronic effects.

- Biological Assays : Pair synthetic derivatives with enzyme inhibition assays (e.g., DPP-4 for antidiabetic activity) and correlate activity with Hammett σ constants or steric parameters .

- Computational Modeling : Use DFT calculations (e.g., B3LYP/6-31G*) to predict binding affinities and compare with experimental IC₅₀ values .

Q. What strategies resolve contradictions between theoretical and experimental elemental analysis data?

- Methodological Answer :

- Error Source Identification : Check for incomplete drying (residual solvents), oxidation during synthesis, or hygroscopicity.

- Alternative Validation : Supplement with X-ray crystallography (if crystalline) or high-resolution mass spectrometry (HRMS) to confirm molecular composition .

Q. How can computational frameworks guide the design of novel derivatives with enhanced stability or bioavailability?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to predict logP, solubility, and cytochrome P450 interactions.

- Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., DPP-4 active site) to optimize substituent geometry for binding .

Q. What experimental controls are critical when studying this compound’s reactivity under varying pH or temperature conditions?

- Methodological Answer :

- pH Stability : Conduct kinetic studies in buffered solutions (pH 2–12) with LC-MS monitoring to detect hydrolysis products (e.g., nitrile conversion to carboxylic acid).

- Thermal Analysis : Use DSC/TGA to identify decomposition thresholds (>200°C for most derivatives) .

Theoretical and Methodological Integration

Q. How can a conceptual framework linking quinoxaline chemistry to broader pharmacological theories enhance research outcomes?

- Methodological Answer : Anchor studies to established theories like enzyme-substrate lock-and-key models or transition-state stabilization. For example, hypothesize that electron-deficient nitriles enhance DPP-4 inhibition by mimicking the transition state of peptide hydrolysis .

Q. What statistical approaches are suitable for analyzing SAR datasets with non-linear activity trends?

- Methodological Answer : Apply multivariate regression (e.g., partial least squares, PLS) or machine learning (random forests) to handle collinear variables. Use cross-validation (k-fold) to avoid overfitting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.